molecular formula C7H14N2 B13703891 N-Methyl-4-(methylimino)-2-penten-2-amine

N-Methyl-4-(methylimino)-2-penten-2-amine

Cat. No.: B13703891
M. Wt: 126.20 g/mol
InChI Key: BOFRIBRYTMQDAH-UHFFFAOYSA-N
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Description

N-Methyl-4-(methylimino)-2-penten-2-amine is an organic compound with a unique structure that includes both an imine and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(methylimino)-2-penten-2-amine typically involves the reaction of a suitable precursor with methylamine under controlled conditions. One common method involves the condensation of 4-methyl-2-pentanone with methylamine, followed by a series of purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(methylimino)-2-penten-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The imine or amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-4-(methylimino)-2-penten-2-one, while reduction could produce N-Methyl-4-(methylamino)-2-pentanol.

Scientific Research Applications

N-Methyl-4-(methylimino)-2-penten-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-4-(methylimino)-2-penten-2-amine exerts its effects involves interactions with specific molecular targets. The imine and amine groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-nitroaniline: This compound has a similar structure but includes a nitro group instead of an imine group.

    N-Methyl-4-aminobutyric acid: This compound has a similar amine group but differs in the rest of its structure.

Uniqueness

N-Methyl-4-(methylimino)-2-penten-2-amine is unique due to its combination of imine and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

N-methyl-4-methyliminopent-2-en-2-amine

InChI

InChI=1S/C7H14N2/c1-6(8-3)5-7(2)9-4/h5,8H,1-4H3

InChI Key

BOFRIBRYTMQDAH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=NC)C)NC

Origin of Product

United States

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